3-(Bromomethyl)-1-methyl-1H-pyrazole

Description

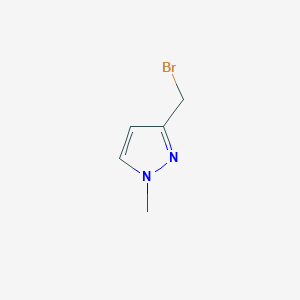

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHUFJLABUEBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543538 | |

| Record name | 3-(Bromomethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102846-13-9 | |

| Record name | 3-(Bromomethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a stable pyrazole core, makes it an excellent electrophile for the introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the fields of research, drug discovery, and chemical development.

Chemical and Physical Properties

While extensive experimental data for this compound is not broadly published, the following table summarizes its key identifiers and known properties.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 102846-13-9 | [1] |

| Molecular Formula | C₅H₇BrN₂ | [1][2] |

| Molecular Weight | 175.03 g/mol | [2] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified |

Synthesis

The primary synthetic route to this compound involves the bromination of its corresponding alcohol precursor, (1-methyl-1H-pyrazol-3-yl)methanol. This transformation is a standard procedure in organic chemistry, typically achieved using a variety of brominating agents.

Conceptual Synthetic Workflow

Caption: General synthesis pathway for this compound.

Experimental Protocol: Conceptual Bromination

-

Dissolution: Dissolve (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., phosphorus tribromide (PBr₃), 0.4 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its role as an alkylating agent. The bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles. This allows for the facile introduction of the 1-methyl-1H-pyrazol-3-ylmethyl scaffold, a common motif in pharmacologically active compounds.

General Reactivity: Alkylation of Nucleophiles

Caption: General reaction scheme for the alkylation of nucleophiles.

Potential Applications in Drug Discovery

The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs. The ability to readily introduce the 1-methyl-1H-pyrazol-3-ylmethyl group using this compound makes it a valuable tool for:

-

Lead Optimization: Modifying existing drug candidates to improve potency, selectivity, or pharmacokinetic properties.

-

Fragment-Based Drug Discovery: Using the pyrazole moiety as a starting point for building more complex molecules.

-

Combinatorial Chemistry: Creating libraries of pyrazole-containing compounds for high-throughput screening.

Safety Information

Due to the limited availability of a comprehensive safety data sheet, general precautions for handling reactive alkylating agents should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

-

In all cases of exposure, seek immediate medical attention. [1]

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to act as an efficient alkylating agent provides a straightforward method for incorporating the 1-methyl-1H-pyrazol-3-ylmethyl group into diverse molecular scaffolds. While detailed physical and safety data are not extensively documented, adherence to standard laboratory safety protocols for reactive electrophiles is essential. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel chemical entities.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Bromomethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Bromomethyl)-1-methyl-1H-pyrazole. Due to the absence of publicly available experimental spectra for this specific compound in our search of scientific literature and databases, this document presents a predicted ¹H NMR spectrum based on established spectroscopic principles and data from analogous structures. This guide includes a predicted data table, a general experimental protocol for acquiring such a spectrum, and a structural diagram with proton assignments to facilitate the understanding of the expected spectral features. This information is intended to serve as a valuable reference for researchers working with this or structurally related compounds in fields such as medicinal chemistry and materials science.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four different proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in Table 1. These predictions are derived from the analysis of chemical shift trends in substituted pyrazoles and the known effects of substituents on proton chemical environments.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~6.3 | Doublet (d) | 1H |

| H-5 | ~7.4 | Doublet (d) | 1H |

| -CH₂Br | ~4.6 | Singlet (s) | 2H |

| -CH₃ | ~3.8 | Singlet (s) | 3H |

Note: These are predicted values and may vary from experimental results. The coupling constant (J) for the H-4 and H-5 protons is expected to be in the range of 2-3 Hz.

Structural Diagram and Proton Assignments

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram. Understanding the position of each proton is crucial for interpreting the predicted ¹H NMR spectrum.

Predicted Spectrum Interpretation

The predicted ¹H NMR spectrum can be interpreted as follows:

-

H-4 and H-5 Protons: The two protons on the pyrazole ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The H-5 proton is anticipated to be deshielded and appear at a higher chemical shift (downfield) compared to the H-4 proton, owing to its proximity to the electronegative nitrogen atom of the pyrazole ring.

-

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a singlet. The electronegative bromine atom will cause a significant downfield shift for this signal.

-

Methyl Protons (-CH₃): The three protons of the methyl group attached to the nitrogen atom are also expected to appear as a singlet. This signal will likely be the most upfield among the four signals due to the lower deshielding effect compared to the other proton environments.

General Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for acquiring a high-quality ¹H NMR spectrum of a compound like this compound.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

If an internal standard is not already present in the solvent, add a small amount of TMS.

-

Transfer the solution to a clean NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence (e.g., a standard single-pulse experiment)

-

Spectral width

-

Acquisition time

-

Relaxation delay

-

Number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio)

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants of the signals.

-

Conclusion

This technical guide provides a predicted ¹H NMR analysis of this compound, a valuable tool for researchers in the absence of published experimental data. The predicted chemical shifts, multiplicities, and integration values, along with the provided general experimental protocol, offer a solid foundation for the spectroscopic characterization of this compound. It is important to re-emphasize that the presented NMR data is a prediction and experimental verification is recommended for definitive structural confirmation.

3-(Bromomethyl)-1-methyl-1H-pyrazole CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a stable pyrazole core, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and the bromomethyl group allows for straightforward derivatization through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, potential synthetic routes, and key reactive properties.

Chemical Identification and Properties

A definitive CAS (Chemical Abstracts Service) number for this compound has not been readily identified in major chemical databases. This suggests that it may be a novel or less common research chemical. For reference, the CAS numbers of several structurally related compounds are provided in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-1-methyl-1H-pyrazole | 151049-87-5 | C₄H₅BrN₂ | 161.00 |

| 3-(Bromomethyl)-1H-pyrazole | 102846-12-8 | C₄H₅BrN₂ | 161.00 |

| 3-(Chloromethyl)-1-methyl-1H-pyrazole | 916766-83-1 | C₅H₇ClN₂ | 130.58 |

| 1H-Pyrazole, 3-(chloromethyl)-5-methyl-, hydrochloride | 66301-66-4 | C₅H₈Cl₂N₂ | 167.04 |

Note: The properties of the target compound, this compound, are expected to be similar to these related structures.

Synthetic Pathways

Pathway 1: N-Methylation of 3-(Bromomethyl)-1H-pyrazole

This approach involves the methylation of the nitrogen atom of the pyrazole ring of the commercially available 3-(bromomethyl)-1H-pyrazole. The key challenge in this pathway is controlling the regioselectivity of the methylation, as pyrazoles have two nitrogen atoms that can potentially be alkylated.

An In-depth Technical Guide to the Reactivity and Stability of 3-(Bromomethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of a reactive bromomethyl group attached to the 1-methyl-1H-pyrazole core suggests its utility as an alkylating agent for introducing the 1-methyl-1H-pyrazol-3-ylmethyl moiety into various molecular scaffolds. However, a comprehensive understanding of its reactivity and stability is crucial for its effective utilization and for the development of robust synthetic protocols.

This technical guide aims to provide a detailed overview of the available information on the reactivity and stability of this compound. It is important to note that, despite extensive searches of the scientific literature, specific experimental data and detailed protocols for this particular compound are scarce. Much of the information presented herein is inferred from the known chemistry of related pyrazole derivatives and general principles of organic reactivity.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for planning chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂ | Calculated |

| Molecular Weight | 175.03 g/mol | Calculated |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | Inferred |

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. The pyrazole ring itself is an electron-rich aromatic system, which can influence the reactivity of the side chain and can also undergo electrophilic substitution, although the bromomethyl group is not expected to significantly alter the ring's inherent reactivity.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. This makes this compound a valuable reagent for the introduction of the (1-methyl-1H-pyrazol-3-yl)methyl group.

A general workflow for a typical nucleophilic substitution reaction is depicted below:

An In-depth Technical Guide to the Spectroscopic Data of 3-(Bromomethyl)-1-methyl-1H-pyrazole

Spectroscopic Data of the Related Isomer: 3-Bromo-1-methyl-1H-pyrazole

To provide a frame of reference, the known physical and spectroscopic properties of the structural isomer, 3-Bromo-1-methyl-1H-pyrazole, are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₅BrN₂ |

| Molecular Weight | 161.00 g/mol |

| CAS Number | 151049-87-5 |

| Form | Liquid |

| Boiling Point | 204-210 °C/760 mmHg |

| Density | 1.585 g/mL at 25 °C |

| Refractive Index | n20/D 1.528 |

Mass Spectrometry Data

Mass spectrometry of 3-Bromo-1-methyl-1H-pyrazole would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

| m/z Value | Interpretation |

| 160 | [M]⁺ peak corresponding to the ⁷⁹Br isotope |

| 162 | [M]⁺ peak corresponding to the ⁸¹Br isotope |

Predicted Spectroscopic Data for 3-(Bromomethyl)-1-methyl-1H-pyrazole

While experimental data is not available, the expected spectroscopic characteristics for this compound can be predicted based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals:

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H5 (pyrazole ring) |

| ~6.3 | d | 1H | H4 (pyrazole ring) |

| ~4.5 | s | 2H | -CH₂Br (bromomethyl group) |

| ~3.8 | s | 3H | -CH₃ (methyl group) |

The key differentiating feature from 3-Bromo-1-methyl-1H-pyrazole would be the presence of a singlet around 4.5 ppm corresponding to the bromomethyl protons and the absence of a proton signal directly attached to a brominated carbon on the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to display four signals corresponding to the four unique carbon atoms in the molecule.

| Chemical Shift (ppm, predicted) | Assignment |

| ~145 | C3 (pyrazole ring) |

| ~130 | C5 (pyrazole ring) |

| ~106 | C4 (pyrazole ring) |

| ~35 | -CH₂Br (bromomethyl group) |

| ~39 | -CH₃ (methyl group) |

The presence of a signal around 35 ppm for the bromomethyl carbon would be a clear indicator of this isomer.

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak with the characteristic bromine isotopic pattern at m/z 174 and 176. A prominent fragment ion would be expected at m/z 95, corresponding to the loss of the bromine atom ([M-Br]⁺).

IR Spectroscopy

The infrared spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyrazole ring and the aliphatic methyl and bromomethyl groups, as well as C=N and C=C stretching vibrations within the pyrazole ring.

| Wavenumber (cm⁻¹, predicted) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1600-1450 | C=N and C=C stretching (pyrazole ring) |

| ~1250 | C-N stretching |

| ~650 | C-Br stretching |

Experimental Protocols

As no specific synthesis for this compound was found, a general protocol for the bromination of a methyl group on a heterocyclic ring is provided as a potential starting point for its synthesis.

General Protocol for Benzylic Bromination with N-Bromosuccinimide (NBS):

-

Reactant Preparation: Dissolve the starting material (1-methyl-3-methyl-1H-pyrazole) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography or distillation to obtain the desired this compound.

Note: This is a generalized protocol and the specific reaction conditions (solvent, temperature, reaction time, and purification method) would need to be optimized for the specific substrate.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

The Versatile Building Block: A Technical Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole and Its Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(bromomethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block with significant potential in medicinal chemistry, agrochemistry, and materials science. Due to its reactive bromomethyl group and the inherent biological relevance of the pyrazole scaffold, this compound serves as a versatile precursor for the synthesis of a diverse array of functionalized molecules. This document covers its synthesis, chemical properties, and highlights its application in the development of targeted therapeutics, particularly as kinase inhibitors. Detailed experimental protocols and visual diagrams of reaction pathways and relevant signaling cascades are provided to facilitate further research and development.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal core for designing molecules with specific biological activities. The introduction of a reactive bromomethyl group at the 3-position of the 1-methyl-1H-pyrazole ring creates a valuable synthon for medicinal chemists and material scientists. This functional group allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the pyrazole core to various pharmacophores and functional moieties.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs such as 3-bromo-1-methyl-1H-pyrazole and 3-(chloromethyl)-1-methyl-1H-pyrazole.

| Property | Value (Estimated or from Analogs) | Reference |

| Molecular Formula | C₅H₇BrN₂ | N/A |

| Molecular Weight | 175.03 g/mol | N/A |

| CAS Number | Not available | N/A |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | > 200 °C (for 3-bromo-1-methyl-1H-pyrazole) | --INVALID-LINK-- |

| Density | ~1.5 g/mL (for 3-bromo-1-methyl-1H-pyrazole) | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the radical bromination of 1,3-dimethyl-1H-pyrazole. A plausible and commonly employed method involves the use of N-bromosuccinimide (NBS) as a brominating agent with a radical initiator.

Synthesis of 1,3-dimethyl-1H-pyrazole (Starting Material)

Reaction: Condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1,3,3-tetraethoxypropane (1.0 eq) and methylhydrazine (1.05 eq) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1,3-dimethyl-1H-pyrazole.

Synthesis of this compound

Reaction: Free radical bromination of 1,3-dimethyl-1H-pyrazole using N-bromosuccinimide (NBS).

Protocol:

-

To a solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can also be initiated by UV light.[1][2]

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules. Its primary utility lies in its ability to act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of the pyrazole moiety into larger molecular frameworks.

Kinase Inhibitors

A significant application of pyrazole derivatives is in the development of protein kinase inhibitors.[3] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole ring can act as a hinge-binder in the ATP-binding site of kinases.

The JAK/STAT signaling pathway is a critical pathway for cytokine signaling that regulates immune responses, cell proliferation, and hematopoiesis.[4][5][6] Aberrant JAK/STAT signaling is associated with various autoimmune diseases and cancers.[7][8] Pyrazole-based compounds have been successfully developed as potent JAK inhibitors.

The this compound can be utilized to synthesize JAK inhibitors by reacting it with a nucleophilic amine on a core scaffold that targets the kinase active site.

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[9][10] Pyrazole-based inhibitors can block the ATP-binding site of JAKs, preventing the phosphorylation cascade.

Other Potential Applications

The versatility of the this compound synthon extends beyond kinase inhibitors. It can be employed in the synthesis of:

-

Agrochemicals: Pyrazole derivatives are known to exhibit fungicidal and insecticidal properties.

-

Materials Science: The pyrazole ring can be incorporated into polymers and organic materials to modulate their electronic and photophysical properties.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation and the reactivity of the bromomethyl group provide a convenient handle for the introduction of the biologically important pyrazole scaffold into a wide range of molecules. The demonstrated and potential applications in medicinal chemistry, particularly in the development of targeted kinase inhibitors, underscore the importance of this compound for future research and drug discovery efforts. This guide provides a foundational understanding and practical protocols to encourage further exploration of this promising chemical entity.

References

- 1. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Bromomethyl)-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities and the development of novel therapeutic agents. 3-(Bromomethyl)-1-methyl-1H-pyrazole is a key, albeit not extensively documented, building block that holds significant potential for the synthesis of novel pyrazole-based compounds. Its reactive bromomethyl group serves as a versatile handle for introducing various pharmacophores through nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, and potential reactivity of this compound, and discusses its applications in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available methyl 1-methyl-1H-pyrazole-3-carboxylate. The synthetic pathway involves the reduction of the ester to the corresponding alcohol, followed by bromination.

Step 1: Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol

The initial step is the reduction of methyl 1-methyl-1H-pyrazole-3-carboxylate to (1-methyl-1H-pyrazol-3-yl)methanol. This transformation is typically accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol [6]

-

Materials:

-

Methyl 1-methyl-1H-pyrazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

-

-

Procedure:

-

A solution of methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0-5 °C in an ice bath.

-

Lithium aluminum hydride (2.0 eq) is added portion-wise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

-

The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully adding water dropwise at 0 °C.

-

The resulting mixture is diluted with dichloromethane and dried over anhydrous sodium sulfate.

-

The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield (1-methyl-1H-pyrazol-3-yl)methanol as a light yellow liquid.

-

Step 2: Bromination of (1-Methyl-1H-pyrazol-3-yl)methanol

The conversion of (1-methyl-1H-pyrazol-3-yl)methanol to this compound can be achieved using various brominating agents. Common reagents for the bromination of primary alcohols include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[7][8] These reagents are effective for converting primary and secondary alcohols to the corresponding alkyl bromides via an Sₙ2 mechanism, which typically results in inversion of stereochemistry, although this is not a factor for this achiral molecule.[7][8][9]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

(1-Methyl-1H-pyrazol-3-yl)methanol

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure (using PBr₃):

-

A solution of (1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

-

Phosphorus tribromide (0.33-0.5 eq) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured over ice and neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

-

Data Presentation

| Compound | Starting Material | Reagent(s) | Solvent | Yield (%) | Reference |

| (1-Methyl-1H-pyrazol-3-yl)methanol | Methyl 1-methyl-1H-pyrazole-3-carboxylate | Lithium aluminum hydride | Tetrahydrofuran | ~35% | [6] |

| This compound | (1-Methyl-1H-pyrazol-3-yl)methanol | Phosphorus tribromide or Thionyl bromide | Diethyl ether | (Estimated) >70% | Inferred from[7][8][9] |

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Development

This compound is a valuable electrophilic building block. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.[10][11][12]

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and will readily react with various nucleophiles.[11] This allows for the synthesis of a diverse library of 3-substituted-1-methyl-1H-pyrazole derivatives.

Potential nucleophiles include:

-

Amines (primary and secondary): To form 3-(aminomethyl)-1-methyl-1H-pyrazole derivatives.

-

Thiols: To generate 3-(thiomethyl)-1-methyl-1H-pyrazole analogs.

-

Alcohols and Phenols: To produce 3-(alkoxymethyl)- or 3-(aryloxymethyl)-1-methyl-1H-pyrazole ethers.

-

Carboxylates: To form the corresponding esters.

-

Azides: To yield 3-(azidomethyl)-1-methyl-1H-pyrazole, which can be further functionalized via click chemistry or reduced to the primary amine.

-

Cyanide: To introduce a cyanomethyl group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Caption: Nucleophilic substitution reactions of this compound.

Applications in Medicinal Chemistry

The pyrazole scaffold is a privileged structure in drug discovery.[3][4] By utilizing this compound as a starting material, medicinal chemists can synthesize novel compounds with potential therapeutic applications. For instance, the introduction of various amine functionalities can lead to compounds with potential activity as kinase inhibitors, GPCR ligands, or antimicrobial agents. The ability to readily diversify the 3-position of the 1-methyl-1H-pyrazole core makes this reagent a valuable tool for generating compound libraries for high-throughput screening and lead optimization.

While not extensively described in the literature, this compound is an accessible and highly versatile building block for organic synthesis and medicinal chemistry. The straightforward two-step synthesis from a commercially available precursor, coupled with the high reactivity of the bromomethyl group, makes it an attractive starting material for the development of novel pyrazole-containing compounds. The potential for diverse functionalization opens up avenues for the discovery of new therapeutic agents across a range of disease areas. This guide provides a foundational understanding for researchers and scientists to synthesize and utilize this promising reagent in their drug discovery endeavors.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. royal-chem.com [royal-chem.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 6. (1-Methyl-1H-pyrazol-3-yl)methanol CAS#: 84547-62-6 [m.chemicalbook.com]

- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgosolver.com [orgosolver.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

An In-depth Technical Guide to the Safety and Handling of 3-(Bromomethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that serves as a valuable intermediate in various chemical syntheses. Its structure, featuring a reactive bromomethyl group on a pyrazole ring, makes it a versatile building block for the introduction of the 1-methyl-1H-pyrazol-3-ylmethyl moiety in the development of new pharmaceutical and agrochemical compounds. Due to its potential reactivity and hazardous properties, a thorough understanding of its safety and handling requirements is paramount for all personnel working with this substance.

This guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

GHS Classification (based on the hydrobromide salt)[1]

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation

Pictogram:

Signal Word: Warning [1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Comprehensive, experimentally verified physical property data for this compound is limited. The following table summarizes the available information.

| Property | Data | Source |

| CAS Number | 102846-13-9 | |

| Molecular Formula | C₅H₇BrN₂ | |

| Molecular Weight | 175.03 g/mol | |

| Appearance | Data Not Available | |

| Boiling Point | Data Not Available | |

| Melting Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Data Not Available | |

| Flash Point | Data Not Available |

Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions should be performed to determine the appropriate PPE. The following provides general guidance:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. Regularly inspect gloves for any signs of degradation or perforation.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

Footwear: Closed-toe shoes are required in any laboratory setting.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

The storage area should be secured and accessible only to authorized personnel.

Spill Management

In the event of a spill:

-

Evacuate the immediate area.

-

Ensure proper ventilation.

-

Wear appropriate PPE as described above.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Do not allow the spilled material to enter drains or waterways.

Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols: General Handling Procedures

While specific experimental protocols for the use of this compound are not widely published, the following general guidelines for handling hazardous chemical reagents in a synthesis laboratory should be strictly followed.

-

Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment that identifies all potential hazards and outlines the necessary control measures.

-

Fume Hood Usage: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a properly functioning chemical fume hood.

-

Inert Atmosphere: For reactions sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere (e.g., using a nitrogen or argon manifold and oven-dried glassware).

-

Reagent Addition: When adding the reagent to a reaction, do so slowly and in a controlled manner, especially if the reaction is expected to be exothermic. Consider cooling the reaction vessel in an ice bath during the addition.

-

Work-up and Purification: Quench the reaction mixture carefully. During extraction and purification steps (e.g., chromatography), continue to work in a well-ventilated area and wear appropriate PPE.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent before removing it from the fume hood.

Visual Guides to Safety and Handling

The following diagrams provide visual workflows for hazard identification and safe chemical handling.

Caption: GHS Hazard Communication for the target compound's hydrobromide salt.

Caption: A logical workflow for the safe handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation using 3-(Bromomethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, particularly in the construction of biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antiviral properties. The introduction of substituents on the pyrazole ring or its appended functionalities allows for the fine-tuning of a compound's pharmacological profile. 3-(Bromomethyl)-1-methyl-1H-pyrazole is a valuable reagent for introducing the (1-methyl-1H-pyrazol-3-yl)methyl moiety onto a nitrogen nucleophile, thereby enabling the synthesis of a diverse array of potential drug candidates.

General Reaction Scheme

The N-alkylation reaction with this compound typically proceeds via a nucleophilic substitution mechanism. A nitrogen-containing substrate (e.g., a primary or secondary amine, an aniline, or a nitrogen-containing heterocycle) attacks the electrophilic methylene carbon of the pyrazole reagent, displacing the bromide leaving group. The reaction is generally carried out in the presence of a base to neutralize the HBr generated and to deprotonate the nucleophile if it is an amine with an N-H bond.

Caption: General N-alkylation reaction.

Experimental Protocols

Protocol 1: N-Alkylation of a Primary/Secondary Amine

This protocol describes a general procedure for the N-alkylation of an aliphatic amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Aliphatic amine (1.0 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aliphatic amine (1.0 - 1.2 eq) in anhydrous acetonitrile (0.1 - 0.5 M), add the base (K₂CO₃ or DIPEA, 1.5 - 2.0 eq).

-

Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation of a Heterocyclic Amine (e.g., Indole)

This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle, such as indole, which often requires a stronger base.

Materials:

-

This compound (1.0 eq)

-

Indole (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.1 - 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.2 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated indole.

Data Presentation

The following table presents hypothetical data for the N-alkylation of various substrates with this compound based on the general protocols described above. This data is for illustrative purposes to guide researchers in documenting their results.

| Entry | Substrate (Nucleophile) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Piperidine | K₂CO₃ | MeCN | 16 | 25 | 85 |

| 2 | Morpholine | DIPEA | DMF | 18 | 25 | 82 |

| 3 | Aniline | K₂CO₃ | DMF | 24 | 50 | 65 |

| 4 | Indole | NaH | DMF | 12 | 25 | 78 |

| 5 | Pyrrolidine | K₂CO₃ | MeCN | 16 | 25 | 88 |

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the N-alkylation reaction.

Caption: Experimental Workflow for N-Alkylation.

Hypothetical Signaling Pathway Inhibition

N-alkylated pyrazoles are known to be potent inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a hypothetical scenario where an N-((1-methyl-1H-pyrazol-3-yl)methyl) substituted compound inhibits a generic kinase cascade.

Caption: Inhibition of a Kinase Pathway.

Application Notes and Protocols for Reactions with 3-(Bromomethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a versatile bifunctional reagent characterized by the presence of a reactive bromomethyl group attached to a stable 1-methylpyrazole core. This structural motif makes it an excellent electrophile for introducing the 1-methyl-1H-pyrazol-3-ylmethyl moiety into a wide range of molecules. The pyrazole heterocycle is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide array of activities including anti-inflammatory, analgesic, and anticancer effects. Consequently, derivatives of this compound are of significant interest in medicinal chemistry and drug discovery as building blocks for the synthesis of novel therapeutic agents.

These application notes provide detailed protocols for the reaction of this compound with various nucleophiles, including amines, phenols, and thiols. The resulting N-, O-, and S-alkylation products can serve as intermediates for the development of new chemical entities targeting various biological pathways.

Data Presentation

The following tables summarize typical quantitative data for the alkylation reactions of this compound with representative nucleophiles under standardized conditions.

Table 1: N-Alkylation of Amines with this compound

| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| 2 | Benzylamine | Et₃N | Dichloromethane | 25 | 12 | 88 |

| 3 | Morpholine | K₂CO₃ | Dimethylformamide | 60 | 4 | 95 |

| 4 | Piperidine | NaH | Tetrahydrofuran | 25 | 8 | 90 |

Table 2: O-Alkylation of Phenols with this compound (Williamson Ether Synthesis)

| Entry | Phenol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | Acetone | 60 | 8 | 85 |

| 2 | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 5 | 91 |

| 3 | 4-Nitrophenol | NaH | Dimethylformamide | 25 | 6 | 88 |

| 4 | Naphth-2-ol | K₂CO₃ | Ethanol | 78 | 10 | 82 |

Table 3: S-Alkylation of Thiols with this compound

| Entry | Thiol Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | Acetonitrile | 60 | 4 | 94 |

| 2 | Benzyl mercaptan | Et₃N | Dichloromethane | 25 | 6 | 90 |

| 3 | 4-Methylthiophenol | NaH | Tetrahydrofuran | 25 | 5 | 96 |

| 4 | Cysteine ethyl ester | K₂CO₃ | Ethanol | 50 | 8 | 85 |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol describes the synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl) derivatives.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 1.5 eq)

-

Anhydrous acetonitrile or dichloromethane

Procedure:

-

To a solution of the amine (1.1 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the synthesis of 1-methyl-3-((phenoxymethyl))-1H-pyrazole derivatives.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous acetone

Procedure:

-

To a solution of the phenol (1.1 mmol) in anhydrous acetone (15 mL), add potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 60°C) and stir for 8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the desired ether.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol details the synthesis of 1-methyl-3-((phenylthio)methyl)-1H-pyrazole derivatives.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous acetonitrile

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.1 mmol) in anhydrous acetonitrile (10 mL).

-

Add potassium carbonate (2.0 mmol) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) to the mixture.

-

Heat the reaction mixture to 60°C and stir for 4 hours, with TLC monitoring.

-

After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain the pure thioether.

Visualization of a General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrazole derivatives using this compound.

Potential Signaling Pathway Involvement

Derivatives of pyrazole are known to interact with various signaling pathways implicated in diseases such as cancer. The synthesized compounds from the above protocols can be screened for their inhibitory activity against key protein kinases in these pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[1][2][3][4] Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), are of significant therapeutic interest. Pyrazole-containing compounds have been identified as potent Hh pathway inhibitors.

References

- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

Application Notes and Protocols: 3-(Bromomethyl)-1-methyl-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-1-methyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of biologically active molecules. The presence of a reactive bromomethyl group on the stable 1-methyl-1H-pyrazole core allows for straightforward introduction of the pyrazole moiety into various molecular scaffolds through nucleophilic substitution reactions. This application note explores the use of this compound in the development of potent kinase inhibitors, highlighting its role in creating targeted therapies for cancer and inflammatory diseases.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to form key hydrogen bond interactions with protein targets.[1] The specific substitution pattern of this compound offers a versatile handle for medicinal chemists to explore structure-activity relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Application Highlight: Synthesis of p38 MAP Kinase Inhibitors

One of the notable applications of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Chronic activation of p38 MAP kinase is implicated in a range of inflammatory diseases, making it a significant therapeutic target.

A series of potent p38 MAP kinase inhibitors have been developed utilizing a pyrazole urea-based scaffold. In this context, this compound can serve as a crucial intermediate for the synthesis of the core pyrazole structure, which is essential for the inhibitor's interaction with the kinase's active site. The methyl group at the N1 position of the pyrazole can enhance binding potency.

General Synthetic Approach

The synthesis of these inhibitors typically involves the N-alkylation of a suitable nucleophile with this compound. The pyrazole moiety, once incorporated, can participate in crucial hydrogen bonding interactions within the ATP-binding site of the p38 kinase.

Experimental Protocols

The following protocols provide generalized methodologies for the use of this compound in the synthesis of pyrazole-containing compounds. Researchers should adapt these protocols based on the specific nucleophile and desired target molecule.

Protocol 1: General N-Alkylation of Amines with this compound

This protocol describes a general procedure for the reaction of an amine with this compound to form a C-N bond.

Materials:

-

This compound

-

Amine substrate (e.g., substituted aniline, heterocyclic amine)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq).

-

Dissolve the amine in anhydrous DMF or MeCN.

-

Add K₂CO₃ (1.5-2.0 eq) or Cs₂CO₃ (1.2 eq) to the solution.

-

Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with EtOAc (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/EtOAc gradient).

Logical Workflow for N-Alkylation

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-(Bromomethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse pyrazole derivatives utilizing 3-(Bromomethyl)-1-methyl-1H-pyrazole as a key building block. The methodologies outlined below are essential for the construction of novel chemical entities with potential applications in medicinal chemistry and drug discovery. Pyrazole scaffolds are prominent in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

The protocols focus on the nucleophilic substitution of the bromine atom in this compound, a versatile and reactive intermediate for introducing the 1-methyl-1H-pyrazol-3-ylmethyl moiety into various molecular frameworks.

Core Synthesis Principle: Nucleophilic Substitution

The primary synthetic strategy involves the reaction of this compound with a variety of nucleophiles, including amines, phenols, and thiophenols. These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile displaces the bromide ion, forming a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond.

General Reaction Scheme:

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-substituted, O-substituted, and S-substituted pyrazole derivatives from this compound.

Protocol 1: Synthesis of N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline Derivatives

This protocol describes the N-alkylation of anilines with this compound to generate novel compounds with potential biological activities. N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines have been identified as a class of anti-RSV agents.[1]

Experimental Workflow:

Caption: Workflow for N-alkylation of anilines.

Detailed Methodology:

-

To a solution of the appropriately substituted aniline (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 2.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline derivative.

Data Presentation:

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline | 75 |

| 2 | 4-Chloroaniline | 4-Chloro-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline | 82 |

| 3 | 4-Methoxyaniline | 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline | 78 |

Protocol 2: Synthesis of 1-methyl-3-(phenoxymethyl)-1H-pyrazole Derivatives

This protocol details the O-alkylation of phenols with this compound, a key step in the synthesis of various biologically active ethers.

Experimental Workflow:

Caption: Workflow for O-alkylation of phenols.

Detailed Methodology:

-

To a stirred suspension of the appropriate phenol (1.1 mmol) and cesium carbonate (Cs₂CO₃, 1.5 mmol) in anhydrous acetonitrile (10 mL), add this compound (1.0 mmol).

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetonitrile (2 x 5 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure 1-methyl-3-(phenoxymethyl)-1H-pyrazole derivative.

Data Presentation:

| Entry | Phenol Derivative | Product | Yield (%) |

| 1 | Phenol | 1-methyl-3-(phenoxymethyl)-1H-pyrazole | 85 |

| 2 | 4-Nitrophenol | 1-methyl-3-((4-nitrophenoxy)methyl)-1H-pyrazole | 92 |

| 3 | 2-Naphthol | 1-methyl-3-((naphthalen-2-yloxy)methyl)-1H-pyrazole | 88 |

Protocol 3: Synthesis of 1-methyl-3-((phenylthio)methyl)-1H-pyrazole Derivatives

This protocol outlines the S-alkylation of thiophenols with this compound, leading to the formation of pyrazole-containing thioethers, which are of interest in various areas of chemical biology.

Experimental Workflow:

Caption: Workflow for S-alkylation of thiophenols.

Detailed Methodology:

-

In a round-bottom flask, dissolve the selected thiophenol (1.0 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol) in ethanol (15 mL).

-

Add this compound (1.1 mmol) to the mixture.

-

Stir the reaction at room temperature for 8 hours.

-

Pour the reaction mixture into water (30 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with 1M sodium hydroxide (NaOH) solution (20 mL) followed by water (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 1-methyl-3-((phenylthio)methyl)-1H-pyrazole derivative.

Data Presentation:

| Entry | Thiophenol Derivative | Product | Yield (%) |

| 1 | Thiophenol | 1-methyl-3-((phenylthio)methyl)-1H-pyrazole | 90 |

| 2 | 4-Chlorothiophenol | 3-(((4-chlorophenyl)thio)methyl)-1-methyl-1H-pyrazole | 95 |

| 3 | 4-Methylthiophenol | 1-methyl-3-(((4-tolyl)thio)methyl)-1H-pyrazole | 89 |

Applications in Drug Discovery

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets.[2] Derivatives synthesized from this compound can be screened for a wide array of pharmacological activities. For instance, pyrazole-containing compounds have been investigated as inhibitors of kinases, cyclooxygenases (COX), and various microbial enzymes. The structural diversity that can be achieved through the protocols described herein allows for the generation of extensive compound libraries for high-throughput screening in drug discovery programs. The modification of the substituents on the nucleophile allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds, which is a key aspect of the lead optimization process in drug development.

References

Application Notes and Protocols for 3-(Bromomethyl)-1-methyl-1H-pyrazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(Bromomethyl)-1-methyl-1H-pyrazole as a key building block in the development of potent kinase inhibitors and other biologically active molecules. The protocols outlined below, along with the supporting data, are intended to facilitate the design and synthesis of novel therapeutics.

Application Notes

This compound is a versatile bifunctional reagent valuable in medicinal chemistry for the synthesis of complex heterocyclic scaffolds. The pyrazole core is a "privileged structure" found in numerous biologically active compounds and approved drugs, recognized for its ability to participate in hydrogen bonding and other key interactions with biological targets. The bromomethyl group provides a reactive handle for the facile alkylation of a wide range of nucleophiles, including amines, phenols, and thiols, making it an ideal starting point for generating diverse molecular libraries for drug discovery.

A primary application of this reagent is in the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes often dysregulated in diseases such as cancer and neurodegenerative disorders. The pyrazole scaffold can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. By using this compound, medicinal chemists can introduce this key scaffold and subsequently build out other parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

One particularly relevant target is the c-Jun N-terminal kinase 3 (JNK3), which is predominantly expressed in the brain and implicated in neuronal apoptosis. Inhibition of JNK3 is a promising therapeutic strategy for neurodegenerative diseases. Aminopyrazole-based structures, which can be synthesized using reagents like this compound, have shown potent and selective inhibition of JNK3.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a series of aminopyrazole-based JNK3 inhibitors, demonstrating the potency and selectivity that can be achieved with this class of compounds.

| Compound ID | JNK3 IC₅₀ (μM) | JNK1 IC₅₀ (μM) | p38α IC₅₀ (μM) |

| 8c | 0.035 | 0.023 | > 20 |

| 22b | 0.13 | 0.36 | > 20 |

| 26n | 0.012 | 0.075 | > 20 |

| 29 | 1.1 | - | > 20 |

| 30 | 2.3 | - | > 20 |

Note: Data is illustrative and compiled from literature on aminopyrazole-based JNK3 inhibitors. The specific compounds listed are not necessarily synthesized from this compound but represent the activity of the resulting scaffold.

Mandatory Visualizations

Caption: JNK3 signaling pathway and the inhibitory action of aminopyrazole-based inhibitors.

Caption: General experimental workflow for N-alkylation using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of a key intermediate for potential kinase inhibitors.

Protocol 1: N-Alkylation of 4-Aminophenol

This protocol describes a representative procedure for the N-alkylation of a nucleophile, 4-aminophenol, using this compound.

Materials:

-

4-Aminophenol

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask and standard glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add 4-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-aminophenol.

-

Stir the suspension at room temperature for 30 minutes.

-

In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of this compound dropwise to the stirred suspension of 4-aminophenol and potassium carbonate over 10-15 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (2 x volume of the organic layer).

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((1-methyl-1H-pyrazol-3-yl)methyl)-4-aminophenol.

Protocol 2: Amide Coupling for Library Generation

This protocol describes a subsequent reaction to demonstrate how the product from Protocol 1 can be further functionalized, for example, by coupling with a carboxylic acid to generate a small library of potential kinase inhibitors.

Materials:

-

N-((1-methyl-1H-pyrazol-3-yl)methyl)-4-aminophenol (from Protocol 1)

-

A desired carboxylic acid (e.g., 3-chlorobenzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve N-((1-methyl-1H-pyrazol-3-yl)methyl)-4-aminophenol (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

-

Add DIPEA (2.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-